molecular formula C15H16FN3O4 B2707744 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1797900-50-5

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2707744
CAS No.: 1797900-50-5
M. Wt: 321.308
InChI Key: DYDMIXFGNMNXLY-UHFFFAOYSA-N
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Description

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methoxypropyl chain, and an isoxazolyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form the corresponding Schiff base. This intermediate is then reacted with isoxazole-3-carboxylic acid under appropriate conditions to yield the desired oxalamide compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(2-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide
  • N1-(2-(2-bromophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide
  • N1-(2-(2-methylphenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide

Uniqueness

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-15(22-2,10-5-3-4-6-11(10)16)9-17-13(20)14(21)18-12-7-8-23-19-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDMIXFGNMNXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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